2,2'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)diethanamine
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Overview
Description
2,2’-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)diethanamine: is a bifunctional organosilane compound. It is characterized by the presence of two ethylamine groups attached to a central tetramethyldisiloxane moiety. This compound is notable for its applications in various fields, including organic synthesis, polymer chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)diethanamine typically involves the reduction of 1,1,3,3-tetramethyl-1,3-dichloro-1,3-disiloxane with metal hydrides such as lithium aluminum hydride, sodium aluminum hydride, lithium borohydride, lithium hydride, or sodium hydride in tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound may involve similar reduction processes, scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Reduction: 2,2’-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)diethanamine can undergo reduction reactions, particularly in the presence of strong reducing agents like lithium aluminum hydride.
Hydrosilylation: This compound can participate in hydrosilylation reactions, where it adds across carbon-carbon double bonds to form new silicon-carbon bonds.
Substitution: It can also undergo substitution reactions, where the ethylamine groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Reducing Agents: Lithium aluminum hydride, sodium aluminum hydride, lithium borohydride, etc.
Catalysts: Platinum or gold catalysts for hydrosilylation reactions.
Solvents: Tetrahydrofuran, toluene, and other non-aqueous solvents.
Major Products:
Alkyl Halides: Formed from the reduction of aldehydes.
Silicon-Carbon Compounds: Resulting from hydrosilylation reactions.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a reducing agent and in hydrosilylation reactions to synthesize various organic compounds.
Polymer Chemistry: Acts as a monomer in the production of silicone polymers and resins.
Biology and Medicine:
Drug Development:
Biocompatible Materials: Used in the development of biocompatible silicone-based materials for medical devices.
Industry:
Material Science: Utilized in the production of advanced materials with unique properties, such as high thermal stability and flexibility.
Coatings and Sealants: Employed in the formulation of coatings and sealants due to its hydrophobic nature.
Mechanism of Action
The mechanism of action of 2,2’-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)diethanamine involves its ability to donate hydride ions in reduction reactions. The silicon-hydrogen bonds in the compound are relatively weak and can be easily broken to release hydride ions, which then participate in the reduction of other compounds. This compound also acts as a hydrosilylation agent, where it adds across carbon-carbon double bonds to form new silicon-carbon bonds .
Comparison with Similar Compounds
1,1,3,3-Tetramethyldisiloxane: A simpler analog without the ethylamine groups, used primarily as a reducing agent and in hydrosilylation reactions.
1,3-Bis(3-aminopropyl)-1,1,3,3-tetramethyldisiloxane: Similar structure but with propylamine groups instead of ethylamine groups.
Uniqueness: 2,2’-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)diethanamine is unique due to the presence of ethylamine groups, which enhance its reactivity and make it suitable for a broader range of applications compared to its simpler analogs.
Properties
CAS No. |
17865-89-3 |
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Molecular Formula |
C8H24N2OSi2 |
Molecular Weight |
220.46 g/mol |
IUPAC Name |
2-[[2-aminoethyl(dimethyl)silyl]oxy-dimethylsilyl]ethanamine |
InChI |
InChI=1S/C8H24N2OSi2/c1-12(2,7-5-9)11-13(3,4)8-6-10/h5-10H2,1-4H3 |
InChI Key |
PXXUHFVEJQHLSK-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CCN)O[Si](C)(C)CCN |
Origin of Product |
United States |
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